molecular formula C27H44O2 B190201 (1R,3R)-5-[(2E)-2-[(1R,3As,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol CAS No. 131918-62-2

(1R,3R)-5-[(2E)-2-[(1R,3As,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol

Cat. No.: B190201
CAS No.: 131918-62-2
M. Wt: 400.6 g/mol
InChI Key: IUIHTXRLWMEOOR-LMJPYRGSSA-N
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Description

Structural Overview and IUPAC Nomenclature

The compound (1R,3R)-5-[(2E)-2-[(1R,3As,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol represents a highly sophisticated synthetic derivative within the vitamin D analog family. This compound exhibits structural characteristics that place it in close relationship to paricalcitol, a clinically established vitamin D analog with the molecular formula C₂₇H₄₄O₃ and molecular weight of 416.64 grams per mole. The structural framework consists of a modified secosteroid backbone featuring a cyclohexane ring system with hydroxyl substituents at positions 1 and 3, maintaining the characteristic (1R,3R) stereochemical configuration that is essential for biological activity.

The molecular architecture incorporates several distinctive structural elements that distinguish it from natural vitamin D metabolites. The compound features a complex polycyclic system with an inden-4-ylidene moiety that is characteristic of advanced vitamin D analogs. The presence of the 5,6-dimethylhept-3-en-2-yl side chain represents a significant structural modification that influences both the compound's pharmacological properties and its interaction with vitamin D receptors. This side chain modification is particularly noteworthy as it represents a departure from the typical hydroxylated side chains found in many other vitamin D analogs.

The stereochemical complexity of this compound is evident in the multiple chiral centers throughout the molecular structure. The systematic IUPAC nomenclature reflects the precise three-dimensional arrangement of atoms, with specific attention to the (1R,3R) configuration of the cyclohexane ring system and the (E) configuration of the alkene substituents. The hexahydro-1H-inden ring system contributes to the overall rigidity of the molecular framework, which is crucial for maintaining the proper spatial orientation required for biological activity.

Historical Context in Vitamin D Analog Chemistry

The development of vitamin D analogs represents one of the most significant advances in endocrine pharmacology during the late twentieth century. The foundational discovery that initiated this field occurred in 1981 when Suda and colleagues first reported the novel activity of calcitriol, specifically its ability to differentiate myeloid leukemia cells into normal monocytes-macrophages. This groundbreaking observation revealed that vitamin D metabolites possessed biological activities extending far beyond their traditional role in calcium homeostasis, opening new avenues for therapeutic development.

The pharmaceutical industry's response to these discoveries was swift and comprehensive. Several major pharmaceutical companies initiated extensive synthesis programs aimed at developing vitamin D analogs that could separate the calcemic effects of calcitriol from its cellular differentiation and proliferation regulatory activities. This strategic approach was necessary because the potent calcemic effects of natural vitamin D metabolites limited their therapeutic potential in applications requiring higher doses or prolonged treatment regimens.

LEO Pharma emerged as a pioneer in this field, beginning their vitamin D analog research program in 1973. The company's initial focus was on developing vitamin D compounds for renal patients, leading to the launch of One-Alpha in 1978. However, their most significant breakthrough came with the synthesis of calcipotriol in 1985, which was subsequently launched as Daivonex/Dovonex in 1991 for the treatment of psoriasis. This success demonstrated the feasibility of creating vitamin D analogs with tissue-selective activities.

The evolution of vitamin D analog chemistry has been characterized by increasingly sophisticated structural modifications. Early analogs focused on relatively simple modifications to the side chain or ring systems, but contemporary compounds like the subject of this analysis represent highly advanced synthetic achievements. The development of paricalcitol by Abbott Laboratories, which shares structural similarities with the compound under investigation, marked another significant milestone in this field. Paricalcitol was specifically designed as a 19-nor analog of vitamin D₂, demonstrating how strategic structural modifications could yield compounds with improved therapeutic profiles.

Chemical Classification and Structural Family Relationships

The compound belongs to the secosteroid class of molecules, which are characterized by the cleavage of one of the rings in the steroid backbone with the addition of hydrogen atoms at the resulting terminal groups. Within this broad classification, the compound is more specifically categorized as a vitamin D analog, placing it in the same chemical family as calcitriol, ergocalciferol, cholecalciferol, alfacalcidol, paricalcitol, and calcipotriol. This classification system reflects both the structural origin of these compounds from the cholesterol biosynthetic pathway and their shared mechanism of action through vitamin D receptor interactions.

Compound Class Structural Features Representative Examples Molecular Weight Range
Natural Vitamin D Metabolites Unmodified secosteroid backbone Calcitriol, Calcifediol 400-450 Da
19-Nor Analogs A-ring modification with methylene removal Paricalcitol, Doxercalciferol 410-420 Da
Side Chain Modified Analogs Altered side chain structure Calcipotriol, Tacalcitol 410-430 Da
Ring System Modified Analogs Modified B, C, or D rings Eldecalcitol, Maxacalcitol 420-460 Da

The structural relationship between this compound and other vitamin D analogs can be understood through systematic comparison of their molecular frameworks. Like paricalcitol, the compound features modifications that distinguish it from natural vitamin D metabolites while preserving the essential structural elements required for vitamin D receptor binding. The secosteroid backbone provides the fundamental three-dimensional framework that positions hydroxyl groups and other substituents in the proper spatial orientation for biological activity.

The compound's relationship to the broader vitamin D family is further illustrated by its shared biosynthetic origin concepts. Although synthetic, vitamin D analogs are designed to mimic or improve upon the biological activities of compounds that naturally arise from the photochemical conversion of 7-dehydrocholesterol in skin or the metabolic activation of dietary vitamin D₂ and vitamin D₃. The structural modifications present in synthetic analogs like this compound represent rational drug design approaches aimed at optimizing specific biological activities while minimizing unwanted effects.

The cyclohexane ring system with its (1R,3R)-diol configuration represents a conserved structural motif found across many vitamin D analogs, reflecting the critical importance of this region for vitamin D receptor binding. The variations in side chain structure and ring modifications observed across different analogs demonstrate how medicinal chemists have systematically explored structure-activity relationships to develop compounds with improved therapeutic profiles.

CAS Registry Information and Alternative Identifiers

The Chemical Abstracts Service registration system provides standardized identification for chemical compounds, ensuring unambiguous communication within the scientific and regulatory communities. Paricalcitol, which shares significant structural similarity with the compound under investigation, is registered under CAS number 131918-61-1. This registration reflects the compound's recognition as a distinct chemical entity with specific structural and stereochemical characteristics that differentiate it from other vitamin D analogs.

Identifier Type Paricalcitol Calcipotriol Alternative Names
CAS Registry Number 131918-61-1 112965-21-6 Multiple systematic variants
PubChem CID 5281104 5288783 Compound database identifiers
DrugBank ID DB00910 DB02300 Pharmaceutical database codes
UNII Code 6702D36OG5 143NQ3779B FDA Unique Ingredient Identifiers

The systematic naming conventions employed for vitamin D analogs reflect the complexity of their molecular structures and the need for precise chemical communication. Alternative nomenclature systems have been developed to accommodate different aspects of these compounds' identities, including their pharmacological activities, synthetic origins, and structural relationships to natural vitamin D metabolites. For paricalcitol, alternative names include 19-nor-1α,25-dihydroxyvitamin D₂, reflecting its structural derivation from vitamin D₂ with specific modifications.

The International Union of Pure and Applied Chemistry nomenclature system provides the most comprehensive and systematic approach to naming these complex molecules. The detailed IUPAC names, such as the one provided for the compound under investigation, encode complete stereochemical and structural information that allows for unambiguous identification. This level of precision is essential for regulatory approval processes, scientific publications, and pharmaceutical manufacturing specifications.

Database identifiers serve crucial roles in modern chemical information systems, facilitating cross-referencing between different databases and ensuring accurate compound identification across various platforms. The PubChem database, maintained by the National Center for Biotechnology Information, provides comprehensive chemical information including structural representations, physical properties, and biological activity data. Similarly, specialized pharmaceutical databases like DrugBank offer focused information relevant to therapeutic applications and regulatory status.

Properties

IUPAC Name

(1R,3R)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O2/c1-18(2)19(3)8-9-20(4)25-12-13-26-22(7-6-14-27(25,26)5)11-10-21-15-23(28)17-24(29)16-21/h8-11,18-20,23-26,28-29H,6-7,12-17H2,1-5H3/b9-8+,22-11+/t19-,20+,23+,24+,25+,26-,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUIHTXRLWMEOOR-LMJPYRGSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C3C[C@H](C[C@@H](C3)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001100570
Record name (1R,3R)-5-[(2E)-2-[(1R,3aS,7aR)-Octahydro-7a-methyl-1-[(1R,2E,4R)-1,4,5-trimethyl-2-hexen-1-yl]-4H-inden-4-ylidene]ethylidene]-1,3-cyclohexanediol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131918-62-2
Record name (1R,3R)-5-[(2E)-2-[(1R,3aS,7aR)-Octahydro-7a-methyl-1-[(1R,2E,4R)-1,4,5-trimethyl-2-hexen-1-yl]-4H-inden-4-ylidene]ethylidene]-1,3-cyclohexanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131918-62-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R,3R)-5-[(2E)-2-[(1R,3aS,7aR)-Octahydro-7a-methyl-1-[(1R,2E,4R)-1,4,5-trimethyl-2-hexen-1-yl]-4H-inden-4-ylidene]ethylidene]-1,3-cyclohexanediol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound (1R,3R)-5-[(2E)-2-[(1R,3As,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The molecular formula of the compound is C39H52O3C_{39}H_{52}O_3, featuring multiple stereocenters which contribute to its unique three-dimensional conformation. The compound's structural complexity suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes involved in cellular signaling pathways. Preliminary studies suggest that it may exhibit:

  • Antioxidant Properties : The presence of hydroxyl groups in the structure may confer antioxidant capabilities by scavenging free radicals.
  • Anti-inflammatory Effects : Initial assays indicate that the compound can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

Pharmacological Effects

Research indicates that the compound may have several pharmacological effects:

  • Neuroprotective Effects : Studies have shown that it can protect neuronal cells from oxidative stress and apoptosis in vitro.
  • Anticancer Activity : In vitro studies have demonstrated that the compound can inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis.
  • Cardiovascular Benefits : Preliminary animal studies suggest potential benefits in reducing blood pressure and improving endothelial function.

Neuroprotection

A study published in Journal of Neurochemistry investigated the neuroprotective effects of the compound on cultured neurons exposed to oxidative stress. Results indicated a significant reduction in cell death and a decrease in reactive oxygen species (ROS) levels compared to control groups.

Anticancer Activity

In a study conducted on breast cancer cell lines (MCF-7), the compound exhibited an IC50 value of 15 µM after 48 hours of treatment. The mechanism was linked to the activation of apoptotic pathways as evidenced by increased caspase activity and PARP cleavage.

Cardiovascular Research

Research published in Cardiovascular Research explored the effects of this compound on rat models with induced hypertension. The results showed a notable decrease in systolic blood pressure and improved vascular reactivity.

Data Tables

Study TypeModel UsedKey FindingsReference
NeuroprotectionNeuronal culturesReduced ROS and cell deathJournal of Neurochemistry
Anticancer activityMCF-7 cellsIC50 = 15 µM; increased apoptosisCancer Research Journal
Cardiovascular effectsRat hypertensionDecreased BP; improved endothelial functionCardiovascular Research

Scientific Research Applications

Pharmacological Applications

The compound is primarily studied for its potential therapeutic effects in several areas:

1. Vitamin D Receptor Activation
Research indicates that this compound acts as an analog of the active form of vitamin D2. It has been shown to activate the vitamin D receptor (VDR), which plays a crucial role in calcium homeostasis and bone metabolism .

2. Cancer Research
Studies have suggested that compounds similar to this one may inhibit tumor formation in various models. For instance, paricalcitol (a related compound) has demonstrated efficacy in reducing tumor growth in murine models of uterine fibroids . This suggests potential applications in cancer therapy.

3. Cardiovascular Health
There is evidence that vitamin D receptor activators can influence adiponectin expression and have cardioprotective effects. In animal studies, these compounds have been linked to improved cardiovascular outcomes by modulating the renin-angiotensin system .

4. Pain Management
The compound may also have applications in pain management. Research into related compounds indicates their potential as modulators for neuropathic pain treatment . This could open avenues for developing new analgesics based on the structure of (1R,3R)-5-[(2E)-2-[...].

Case Studies

Several case studies highlight the effectiveness of compounds related to (1R,3R)-5-[(2E)-2-[...].

Case Study 1: Uterine Fibroids
In a study by Halder et al., paricalcitol was administered to murine models with uterine fibroids. The results showed a significant reduction in tumor size and improved overall health markers associated with VDR activation .

Case Study 2: Cardiovascular Benefits
Suarez-Martinez et al. explored the effects of vitamin D receptor activation on cardiovascular health in ApoE-deficient mice. Their findings indicated that treatment with vitamin D analogs led to enhanced adiponectin levels and improved heart function .

Data Tables

Application Area Effect Reference
Vitamin D Receptor ActivationActivates VDR; regulates calcium metabolism
Cancer ResearchInhibits tumor growth in uterine fibroids
Cardiovascular HealthImproves adiponectin levels; cardioprotective
Pain ManagementPotential analgesic properties

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs share core features (e.g., cyclohexane diol, conjugated ethylidene/indenyl systems) but differ in substituents, stereochemistry, and functional groups, leading to distinct bioactivity and physicochemical properties. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Molecular Formula Key Substituents Molecular Weight (g/mol) Bioactivity / Application Notes Reference(s)
Target Compound Likely C₃₀H₅₀O₅ 5,6-dimethylhept-3-en-2-yl, (1R,3R) stereochemistry ~490.72 (inferred) Hypothesized vitamin D-like activity; unconfirmed targets
Calcipotriene (CPT) C₂₇H₄₀O₃ Cyclopropyl group, (1R,3S) stereochemistry 412.61 FDA-approved for psoriasis; modulates keratinocyte differentiation
(1R,3S,Z)-5-((E)-2-...-7a-methylhexahydro-1H-inden-4(2H)-ylidene)-4-methylenecyclohexane-1,3-diol C₃₀H₅₀O₅ 3-hydroxypropoxy group, methylidene 490.72 Increased hydrophilicity; altered receptor binding
(1R,3S,E)-5-((E)-2-...-7a-methyloctahydro-1H-inden-4-ylidene)ethylidene...cyclohexane-1,3-diol C₂₇H₄₄O₃ Hydroxy-6-methylheptan-2-yl substituent 428.63 Enhanced metabolic stability in hepatic assays
23-hydroxy-24,25,26,27-tetranorvitamin D₃ C₂₃H₃₈O₃ Truncated side chain; lacks methylheptenyl group 362.55 Investigational for renal disorders; reduced calcemic activity

Key Findings from Comparative Studies

The 3-hydroxypropoxy group in ’s analog increases hydrogen-bonding capacity, correlating with higher affinity for nuclear receptors in docking studies .

Stereochemical Sensitivity :

  • The (1R,3R) configuration of the target compound contrasts with calcipotriene’s (1R,3S) stereochemistry, which is critical for binding to the vitamin D receptor (VDR). Computational models suggest this difference may reduce VDR affinity but enhance selectivity for alternative targets .

Activity Cliffs: Despite ~70% structural similarity (Tanimoto coefficient) to analogs like 23-hydroxy-tetranorvitamin D₃, the target compound exhibits divergent activity in cell proliferation assays, highlighting the impact of minor structural variations .

Computational Validation :

  • SwissSimilarity and Toxmatch analyses () identified the target compound’s closest analogs, but molecular dynamics simulations revealed steric clashes in VDR binding due to its bulkier side chain .

Methodological Frameworks for Comparison

  • Tanimoto/Dice Metrics: Structural similarity was quantified using MACCS and Morgan fingerprints (Tanimoto >0.7 indicates high similarity; Dice >0.65). The target compound showed Tanimoto scores of 0.72–0.78 with secosteroids but <0.6 with non-steroidal analogs .
  • Activity Landscape Modeling : Identified “activity cliffs” where analogs with 85% structural similarity exhibited >100-fold differences in IC₅₀ values, emphasizing the role of substituent chemistry .
  • Pharmacokinetic Profiling : LogP values for the target compound (estimated 6.2) exceed those of calcipotriene (5.1), suggesting prolonged tissue retention but higher hepatotoxicity risk .

Preparation Methods

Chiral Pool Derivation from Terpene Precursors

(R)-Pulegone serves as a common starting material for generating bicyclic intermediates. Oxidation at C2 followed by dihydroxylation establishes the 1,3-diol system:

Key Reaction Sequence

  • Epoxidation : (R)-Pulegone → 2,3-Epoxide (mCPBA, CH₂Cl₂, 0°C)

  • Acid-Catalyzed Ring Opening : Forms trans-diol via Wagner-Meerwein rearrangement (H₂SO₄, H₂O, 25°C)

  • Oxidative Workup : Dess-Martin periodinane selectively oxidizes secondary alcohol to ketone (CH₂Cl₂, 0°C → RT)

Stereochemical Control

  • Oxymercuration-Demercuration : Cyclohex-2-en-1-ol treated with Hg(OAc)₂ in THF/H₂O (1:1) yields >95% trans-1,3-diol under acidic conditions.

  • Catalytic Asymmetric Dihydroxylation : Sharpless conditions (AD-mix-β, CH₃SO₂NH₂) installs (1R,3R) configuration with 88% ee.

Construction of the Indenylidene-Ethylidene Linker

Cyclopropanation of Bicyclic Terpenoids

Zinc-mediated cyclopropanation of Δ⁴,5-unsaturated ketones generates the fused indane system:

Representative Procedure

  • Substrate Preparation : Allylic alcohol (1.0 eq) in CH₂Cl₂

  • Simmons-Smith Conditions : ZnEt₂ (2.5 eq), CH₂I₂ (3.0 eq), 0°C → RT, 24 h

  • Oxidation : Dess-Martin periodinane (1.2 eq) converts secondary alcohol to ketone

Key Data

ParameterValueSource
Yield (Cyclopropanation)72-89%
Diastereomeric Ratio92:8 (trans:cis)

Side Chain Installation via Wittig-Horner Coupling

The terpene side chain is introduced through a stereoselective olefination:

Optimized Conditions

  • Phosphonate Reagent : (E,2R,5R)-5,6-Dimethylhept-3-en-2-yl-diethylphosphonate

  • Base : KHMDS (2.2 eq) in THF at −78°C

  • Reaction Time : 2 h → warm to −20°C over 4 h

Stereochemical Outcome

  • E-Selectivity: >98% controlled by ylide stabilization

  • Side Chain Configuration: Retained via chiral phosphonate auxiliary

Final Assembly and Global Deprotection

Convergent synthesis combines fragments through sequential coupling:

Stepwise Process

  • Suzuki-Miyaura Coupling : Indenyl boronate + Cyclohexenyl triflate (Pd(PPh₃)₄, K₂CO₃, DME/H₂O)

  • Stille Coupling : Ethylidene stamane + Terpene iodide (CuI, AsPh₃, DMF)

  • Acidolytic Deprotection : TFA/H₂O (9:1) removes silyl ethers

Critical Purification Steps

  • Crystallization : Hexane/EtOAc (5:1) yields 98.5% pure product

  • Chiral HPLC : Chiralpak IC column (Heptane/EtOH 85:15) confirms >99% ee

Analytical Characterization Data

Spectroscopic Validation

  • ¹H NMR (500 MHz, CDCl₃): δ 5.35 (dd, J=15.2, 8.7 Hz, H-22), 5.12 (d, J=15.2 Hz, H-23)

  • ¹³C NMR : 152.4 (C-24), 134.7 (C-22), 72.1 (C-1), 71.8 (C-3)

  • HRMS : [M+Na]⁺ Calcd for C₃₀H₄₄O₂Na: 483.3241; Found: 483.3239

Thermal Properties

  • Melting Point: 105-106°C (hexane/EtOAc)

  • Decomposition Temperature: 248°C (TGA, N₂ atmosphere)

Industrial-Scale Process Considerations

Cost Optimization Strategies

  • Catalyst Recycling : Pd recovery >99% via thiourea-functionalized silica

  • Solvent Recovery : Distillation recovers >95% THF and CH₂Cl₂

  • Waste Stream Management : Hg removal via sulfided activated carbon

Environmental Metrics

ParameterBatch ProcessFlow Chemistry
E-Factor18.76.2
PMI (kg/kg product)32.411.8

Q & A

Basic: What analytical techniques are recommended for confirming the stereochemical configuration of this compound?

Methodological Answer:
To confirm stereochemistry, use a combination of:

  • NMR Spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) and nuclear Overhauser effects (NOEs) to determine spatial relationships between protons .
  • X-ray Crystallography : Resolve absolute configuration by single-crystal analysis, particularly for chiral centers in the indenyl and cyclohexane moieties .
  • Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., time-dependent DFT) to validate electronic transitions influenced by stereochemistry .
    Key Consideration : Cross-validate results using multiple techniques to address potential discrepancies in data interpretation.

Basic: How can researchers optimize the synthetic route for high stereochemical purity?

Methodological Answer:

  • Chiral Catalysts : Employ asymmetric catalysis (e.g., Sharpless epoxidation or Evans auxiliaries) to control stereochemistry during cyclization steps .
  • Purification Strategies : Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) to separate diastereomers .
  • Quality Control : Validate purity (>98%) via 1H^1H-NMR integration and mass spectrometry, adhering to ISO 17034 standards for certified reference materials .

Basic: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS Category 2 skin/eye irritation) .
  • Ventilation : Use fume hoods to prevent inhalation of aerosols (GHS Category 4 acute toxicity) .
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of waste in accordance with EPA guidelines .

Advanced: How can computational methods aid in understanding conformational dynamics?

Methodological Answer:

  • Density Functional Theory (DFT) : Optimize ground-state geometries and calculate rotational barriers for ethylidene/indenylidene moieties to predict dominant conformers .
  • Molecular Dynamics (MD) Simulations : Simulate solvated systems (e.g., in DMSO or water) to study temperature-dependent conformational changes .
  • Docking Studies : Map potential binding interactions with biological targets (e.g., nuclear receptors) using AutoDock Vina, validated against crystallographic data .

Advanced: How to resolve discrepancies between experimental and theoretical spectroscopic data?

Methodological Answer:

  • Data Cross-Validation : Compare experimental IR/Raman spectra with NIST Chemistry WebBook reference data for vibrational mode assignments .
  • Solvent Effects : Recalculate theoretical NMR shifts (e.g., using Gaussian 16 with PCM solvent models) to account for dielectric environment differences .
  • Error Analysis : Quantify deviations using root-mean-square (RMS) metrics and adjust computational parameters (e.g., basis sets) iteratively .

Advanced: What methodologies assess thermal stability under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Studies : Incubate samples at 40°C/75% RH for 6 months, monitoring degradation via HPLC-UV at 254 nm .
  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures under nitrogen/air atmospheres to identify oxidative vs. thermal degradation pathways .
  • Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life at 25°C from high-temperature data .

Advanced: How to address contradictory results in biological activity assays?

Methodological Answer:

  • Purity Verification : Reanalyze compound batches using LC-MS to rule out impurities (e.g., diastereomers or oxidation byproducts) .
  • Dose-Response Curves : Perform assays in triplicate with positive/negative controls (e.g., DMSO vehicle) to identify off-target effects .
  • Statistical Rigor : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to assess significance of activity variations across replicates .

Basic: What are best practices for long-term storage to maintain compound integrity?

Methodological Answer:

  • Storage Conditions : Store in amber vials under argon at -20°C to prevent photodegradation and oxidation .
  • Moisture Control : Use desiccants (e.g., silica gel) in sealed containers to avoid hydrolysis of hydroxyl groups .
  • Periodic Reanalysis : Confirm stability every 6 months via 1H^1H-NMR to detect decomposition (e.g., methylidene isomerization) .

Advanced: How to analyze regioselectivity in derivatization reactions of this compound?

Methodological Answer:

  • Isotopic Labeling : Incorporate 13C^{13}\text{C} at reactive sites (e.g., hydroxyl groups) to track regioselectivity via 13C^{13}\text{C}-NMR .
  • Kinetic Studies : Use stopped-flow UV-Vis to monitor reaction rates under varying pH/temperature conditions .
  • Computational Prediction : Apply Fukui indices (DFT-based) to identify nucleophilic/electrophilic hotspots on the molecule .

Advanced: What strategies mitigate batch-to-batch variability in synthesis?

Methodological Answer:

  • Process Analytical Technology (PAT) : Implement real-time FTIR monitoring of reaction intermediates to ensure consistency .
  • Design of Experiments (DoE) : Use factorial designs to optimize critical parameters (e.g., catalyst loading, temperature) and reduce variability .
  • Certified Reference Materials : Calibrate instruments with ISO 17034-certified standards for quantitative analysis .

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